Cyclohexanesulfonyl fluoride, decafluoro(1,1,2,2,2-pentafluoroethyl)-

Description

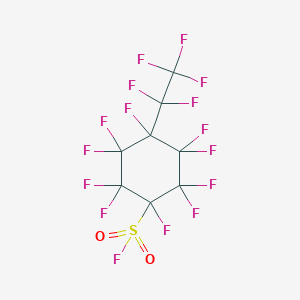

Cyclohexanesulfonyl fluoride, decafluoro(1,1,2,2,2-pentafluoroethyl)- (CASRN: 68156-06-9) is a perfluorinated sulfonyl fluoride derivative with the systematic name 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)cyclohexanesulfonyl fluoride . It belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), characterized by high thermal and chemical stability due to strong C-F bonds. The compound features a cyclohexane ring with ten fluorine substituents and a pentafluoroethyl (-CF2CF3) group at the 4-position, attached to a sulfonyl fluoride (-SO2F) functional group.

Key properties include:

Properties

IUPAC Name |

1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)cyclohexane-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16O2S/c9-1(4(14,15)8(21,22)23)2(10,11)5(16,17)7(20,27(24,25)26)6(18,19)3(1,12)13 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNLKLHLASQCRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)S(=O)(=O)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880590 | |

| Record name | Perfluoro-4-ethylcyclohexanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68156-06-9 | |

| Record name | Cyclohexanesulfonyl fluoride, decafluoro(1,1,2,2,2-pentafluoroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068156069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanesulfonyl fluoride, decafluoro(1,1,2,2,2-pentafluoroethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-4-ethylcyclohexanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decafluoro(pentafluoroethyl)cyclohexanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Cyclohexanesulfonyl fluoride, decafluoro(1,1,2,2,2-pentafluoroethyl)-, is extensively used in scientific research due to its unique properties:

Chemistry: It serves as a strong electrophile in organic synthesis, facilitating the formation of complex molecules.

Biology: The compound is used in the study of enzyme inhibition and as a tool in biochemical assays.

Industry: Its high stability and reactivity make it valuable in the production of advanced materials and coatings.

Mechanism of Action

The compound exerts its effects primarily through its strong electron-withdrawing properties, which influence the reactivity of adjacent functional groups. The molecular targets and pathways involved include:

Electrophilic reactions: The fluorine atoms enhance the electrophilic character of the compound, making it highly reactive towards nucleophiles.

Inhibition of enzymes: The compound can bind to enzyme active sites, inhibiting their activity and altering biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Cyclohexanesulfonyl Fluorides

The target compound is compared to three key analogues (Table 2):

Table 2: Structural Comparison of Fluorinated Cyclohexanesulfonyl Fluorides

| CASRN | Systematic Name | Substituents | Functional Group |

|---|---|---|---|

| 68156-06-9 | 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(pentafluoroethyl)cyclohexanesulfonyl fluoride | 10 F, -CF2CF3 at C4 | -SO2F |

| 68318-34-3 | 1,2,2,3,3,4,4,5,5,6-decafluoro-6-(trifluoromethyl)cyclohexanesulfonyl fluoride | 10 F, -CF3 at C6 | -SO2F |

| 355-03-3 | 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-sulfonyl fluoride | 11 F, no alkyl substituent | -SO2F |

| 68156-00-3 | Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- | 9 F, two -CF3 groups | -SO2F |

Key Differences:

355-03-3 lacks alkyl substituents, increasing its symmetry and possibly enhancing crystallinity compared to branched analogues.

Fluorination Pattern :

- 68156-06-9 has ten fluorine atoms, while 355-03-3 is undecafluorinated. Higher fluorination may increase hydrophobicity and environmental persistence .

Derivative Applications :

Non-Sulfonyl Fluorinated Cyclohexanes

lists fluorinated cyclohexanes without sulfonyl fluoride groups, such as:

- Undecafluoro(trifluoromethyl)cyclohexane (CAS 355-02-2): Contains a -CF3 group but lacks sulfonyl reactivity.

Comparison Insights :

- The sulfonyl fluoride group in 68156-06-9 enables nucleophilic substitution (e.g., hydrolysis to sulfonic acids), unlike non-functionalized fluorocarbons. This reactivity makes it more versatile for chemical synthesis but also raises environmental concerns due to PFAS transformation products .

Environmental and Regulatory Considerations

- Regulatory Status: All analogues in Table 2 are subject to TSCA regulations, reflecting their PFAS classification.

Biological Activity

Cyclohexanesulfonyl fluoride, decafluoro(1,1,2,2,2-pentafluoroethyl)- (CAS No. 68156-06-9) is a synthetic compound characterized by its unique chemical structure and properties. This compound belongs to the class of sulfonyl fluorides and is notable for its fluorinated alkyl groups. Its molecular formula is , and it has garnered attention in various fields due to its potential biological activity.

Structure

The compound features a cyclohexane ring substituted with a sulfonyl fluoride group and multiple fluorinated ethyl groups. The presence of fluorine atoms contributes to the compound's stability and lipophilicity.

Physical Properties

- Molecular Weight : 346.19 g/mol

- Appearance : Colorless liquid

- Solubility : Generally low in water but soluble in organic solvents

Cyclohexanesulfonyl fluoride compounds are known to inhibit various enzymes and biological pathways. The specific biological activities associated with this compound include:

- Enzyme Inhibition : It may act as an inhibitor of serine proteases by forming covalent bonds with the active site serine residue.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

-

Enzyme Inhibition Studies

- Research has demonstrated that cyclohexanesulfonyl fluoride derivatives can effectively inhibit serine proteases in vitro. For instance, studies involving trypsin and chymotrypsin have shown significant inhibition rates, indicating its potential as a therapeutic agent in conditions where protease activity is detrimental .

- Antimicrobial Activity

- Toxicological Assessments

Data Table of Biological Activities

Preparation Methods

Mechanism and Process Conditions

In the ECF process, a hydrocarbon or partially fluorinated sulfonyl chloride precursor is dissolved in liquid HF. For cyclohexanesulfonyl fluoride derivatives, the precursor is typically a cyclohexanesulfonyl chloride or a partially fluorinated analog. During electrolysis, hydrogen atoms in the precursor are replaced by fluorine atoms via free-radical intermediates. The anode material (usually nickel) and cathode (steel) facilitate the redox reactions, while the voltage (4–6 V) and temperature (15–25°C) are optimized to minimize side reactions such as polymer formation.

The patent US5486271A explicitly describes the ECF of alkylsulfonyl chlorides to produce perfluoroalkanesulfonyl fluorides. While the patent does not directly reference the target compound, the methodology is transferable to cyclohexane-based precursors. For example, electrochemical fluorination of cyclohexanesulfonyl chloride under these conditions yields a mixture of perfluorinated products, including decafluoro(1,1,2,2,2-pentafluoroethyl)cyclohexanesulfonyl fluoride.

Yield and Byproduct Management

ECF typically produces a mixture of fully and partially fluorinated compounds. The yield of the target compound depends on the starting material’s structure and reaction duration. Prolonged electrolysis increases fluorination but risks decomposition. Post-reaction purification involves fractional distillation under vacuum to isolate the desired product from byproducts like perfluorocyclohexane and unreacted HF.

Direct Fluorination with Halogen-Exchange Agents

Direct fluorination employs reactive fluorinating agents such as cobalt(III) fluoride (CoF₃) or sulfur tetrafluoride (SF₄) to replace hydrogen or other halogens in sulfonyl precursors. This method is less common than ECF but offers better control over regioselectivity.

Cobalt(III) Fluoride-Mediated Fluorination

CoF₃ reacts with cyclohexanesulfonyl chloride at elevated temperatures (200–300°C) to replace chlorine and hydrogen atoms with fluorine. The reaction proceeds via a radical mechanism, similar to ECF, but requires careful temperature modulation to prevent over-fluorination. For instance, reacting 1,1,2,2-tetrafluorocyclohexanesulfonyl chloride with CoF₃ yields the decafluoro derivative alongside SF₆ and COF₂ byproducts.

Sulfur Tetrafluoride (SF₄) as a Fluorinating Agent

SF₄ is used in polar solvents like tetrahydrofuran (THF) to fluorinate sulfonyl chlorides. The reaction of cyclohexanesulfonyl chloride with SF₄ at 80–100°C replaces chlorine with fluorine, forming the sulfonyl fluoride. However, SF₄ is highly toxic and regulated, limiting its industrial application.

Purification and Characterization

Perfluorinated sulfonyl fluorides require stringent purification due to their high boiling points and thermal stability.

Vacuum Fractional Distillation

The crude product from ECF or direct fluorination is distilled under reduced pressure (10–50 mmHg) to separate the target compound from lower-boiling byproducts. For example, decafluoro(1,1,2,2,2-pentafluoroethyl)cyclohexanesulfonyl fluoride typically boils at 120–130°C under 20 mmHg.

Spectroscopic Characterization

- ¹⁹F NMR : The compound exhibits distinct signals for the sulfonyl fluoride group (-SO₂F) at δ −110 to −120 ppm and the pentafluoroethyl group at δ −80 to −85 ppm.

- IR Spectroscopy : Strong absorptions at 1,450 cm⁻¹ (S=O stretch) and 800 cm⁻¹ (C-F stretch) confirm the functional groups.

Comparative Analysis of Synthesis Routes

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Electrochemical ECF | HF, 5 V, 20°C, Ni anode | 40–60 | Scalable, cost-effective | Byproduct formation, HF handling |

| CoF₃ Fluorination | 250°C, CoF₃ excess | 30–50 | Regioselective | High energy input, toxic byproducts |

| SF₄ Fluorination | THF, 90°C, SF₄ | 20–40 | Rapid reaction | SF₄ toxicity, low yields |

Q & A

Q. What are the recommended synthetic routes for Cyclohexanesulfonyl fluoride, decafluoro(1,1,2,2,2-pentafluoroethyl)-, and what experimental parameters are critical for optimizing yield?

Methodological Answer: The synthesis of perfluorinated sulfonyl fluorides often involves direct fluorination or substitution reactions. For example, fluorination of cyclohexane derivatives using sulfur tetrafluoride (SF₄) or electrochemical fluorination (ECF) can introduce fluorine atoms. A critical parameter is maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group. Temperature control (typically between 0–50°C) and reaction time (24–72 hours) are essential to balance reactivity and byproduct formation. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the product from polyfluorinated impurities .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- ¹⁹F NMR Spectroscopy : Highly effective for identifying distinct fluorine environments and confirming substitution patterns. For instance, the pentafluoroethyl group (-C₂F₅) exhibits characteristic splitting patterns in the range of -70 to -85 ppm .

- X-ray Crystallography : Using programs like SHELXL (SHELX suite), researchers can resolve the crystal structure, confirming stereochemistry and bond lengths. SHELXL’s robust refinement algorithms are suitable for high-resolution data, even with heavy fluorine atoms .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, critical for confirming purity in highly fluorinated systems .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in radical or nucleophilic environments?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways. For example:

- Radical Reactions : The electron-withdrawing sulfonyl fluoride group stabilizes transition states in radical cyclopropanation (as seen in ). Activation energies for competing pathways (e.g., elimination vs. cyclization) can be calculated to predict dominant products.

- Nucleophilic Substitution : Fluorine’s electronegativity reduces electron density at the sulfur atom, making the sulfonyl fluoride susceptible to nucleophilic attack. Solvent effects (e.g., dielectric constant of acetonitrile) should be included in simulations to refine accuracy .

Q. What analytical strategies address contradictions in reaction outcomes, such as unexpected byproducts or low reproducibility?

Methodological Answer:

- Byproduct Identification : Use ¹⁹F NMR to detect minor fluorinated byproducts. For example, highlights fluoride elimination products in radical reactions, which can be quantified via integration of NMR peaks.

- Kinetic Analysis : Monitor reaction progress using in situ IR spectroscopy to track intermediate formation. Adjust stoichiometry (e.g., initiator concentration) if chain-transfer side reactions dominate.

- Crystallographic Data Validation : Cross-check experimental X-ray data with SHELXL-refined models to rule out structural misassignments. For twinned crystals, use SHELXE for improved phasing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.